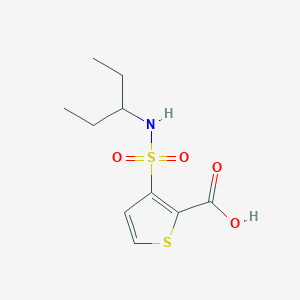![molecular formula C16H15NO3 B7463162 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one, also known as CX546, is a compound that belongs to the class of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptors that are involved in synaptic plasticity, learning, and memory. CX546 has been shown to enhance the activity of the AMPA receptor, leading to improved cognitive function in animal models and human clinical trials.
Wirkmechanismus
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one acts as a PAM of the AMPA receptor, enhancing the activity of the receptor by increasing the affinity of the receptor for glutamate, the endogenous ligand of the receptor. This leads to an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by the AMPA receptor, resulting in enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus, a brain region critical for memory consolidation. This compound has also been shown to increase the release of acetylcholine, a neurotransmitter involved in cognitive function, in the prefrontal cortex, another brain region critical for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has several advantages as a research tool for studying the role of the AMPA receptor in synaptic plasticity and cognitive function. This compound is highly selective for the AMPA receptor and does not interact with other ionotropic glutamate receptors. This compound is also orally bioavailable, allowing for easy administration in animal models and human clinical trials. However, this compound has some limitations as a research tool, including its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one and other PAMs of the AMPA receptor. One area of research is the development of more selective and potent PAMs that target specific subtypes of the AMPA receptor. Another area of research is the investigation of the role of PAMs in synaptic plasticity and learning and memory in different brain regions and in different animal models. Finally, the potential therapeutic applications of PAMs in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia warrant further investigation.
Synthesemethoden
The synthesis of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one involves several steps, starting with the reaction of 7-azabicyclo[2.2.1]heptane with 4-chloro-3-nitrobenzoic acid to form the corresponding nitro compound. The nitro compound is then reduced to the amine using palladium on carbon as a catalyst. The amine is then reacted with 4,7-dichloro-6-nitrobenzofuranone to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that this compound improves cognitive function and memory in a dose-dependent manner. Human clinical trials have also demonstrated the safety and efficacy of this compound in improving cognitive function in healthy individuals and patients with cognitive impairment.
Eigenschaften
IUPAC Name |
3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(17-11-5-6-12(17)8-7-11)13-9-10-3-1-2-4-14(10)20-16(13)19/h1-4,9,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCZQRJDVJUSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)

![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)

![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)